molecular formula C23H20N4O2 B6015823 2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE

2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE

Cat. No.: B6015823
M. Wt: 384.4 g/mol
InChI Key: YZPBVSCVZRAXQZ-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a dimethyl group, and an imidazoindazole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The imidazoindazole core is then constructed through a series of cyclization reactions under specific conditions, often involving palladium-catalyzed amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE is unique due to its imidazoindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4,4-dimethyl-6-phenyl-3,5-dihydroimidazo[4,5-e]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-23(2)11-17-16(12-24-27(17)15-6-4-3-5-7-15)20-21(23)26-22(25-20)14-8-9-18-19(10-14)29-13-28-18/h3-10,12H,11,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPBVSCVZRAXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1NC(=N4)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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